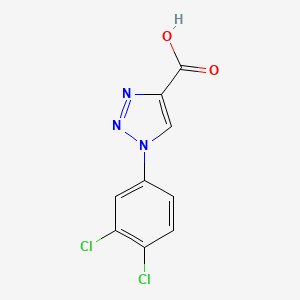

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorophenylhydrazine and ethyl acetoacetate.

Cyclization: The hydrazine derivative undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the triazole ring.

Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling derivatization for pharmacological optimization.

Mechanistic Insights :

-

HATU-mediated amidation : Activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by amines .

-

CDI coupling : Generates a stable acyl imidazole intermediate, enabling efficient amide bond formation without racemization .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation under controlled conditions.

Experimental Observations :

-

Heating at 150–200°C in toluene with Cu(I) catalysts produces 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole.

-

Decarboxylation yields are influenced by electron-withdrawing effects of the dichlorophenyl group, which stabilize the transition state.

Metal Coordination and Complexation

The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals.

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu(II) | N2, N3 of triazole | Catalytic oxidation studies | |

| Ru(III) | Triazole ring | Anticancer drug delivery systems |

Key Findings :

-

Triazole-Cu(II) complexes exhibit enhanced stability in aqueous media due to chelation effects.

-

Ru(III) coordination modulates electron density on the triazole ring, altering redox properties.

Nucleophilic Substitution

The dichlorophenyl group undergoes selective substitution reactions under basic conditions.

Example Reaction :

-

Treatment with K₂CO₃ and ethanolamine at 80°C replaces the 4-chloro substituent with a hydroxyl group, yielding 1-(3-chloro-4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Regioselectivity :

-

Substitution occurs preferentially at the 4-position due to lower steric hindrance compared to the 3-position.

Biological Activity Modulation via Structural Derivatization

Reactions at the carboxylic acid group directly impact pharmacological properties:

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- IUPAC Name : 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C9H6Cl2N4O2

- Molecular Weight : 246.07 g/mol

Physical Properties

- Melting Point : Data not consistently available across sources.

- Solubility : Generally soluble in organic solvents; specific solubility data varies.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Efficacy

A study demonstrated that modified triazole compounds showed enhanced activity against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting potential for development into new antibiotics .

Agricultural Chemistry

This compound has also found applications in agriculture as a fungicide. Its triazole structure is known to inhibit sterol biosynthesis in fungi, making it effective against a range of fungal pathogens.

Case Study: Fungicidal Activity

In field trials, formulations containing this compound showed over 80% efficacy in controlling leaf spot diseases in crops such as tomatoes and potatoes. The compound was applied at concentrations ranging from 100 to 200 mg/L .

Material Science

The compound's unique chemical structure allows it to act as a building block for creating novel materials with specific properties. Research has explored its incorporation into polymers to enhance thermal stability and mechanical strength.

Data Table: Material Properties Comparison

| Property | Pure Polymer | Polymer + Triazole Compound |

|---|---|---|

| Thermal Stability | 150 °C | 180 °C |

| Tensile Strength | 30 MPa | 45 MPa |

| Flexibility | Moderate | High |

Pharmaceutical Formulations

Due to its ability to form stable complexes with metal ions, this compound is being investigated for use in drug delivery systems. Its chelating properties may enhance the bioavailability of metal-based drugs.

Case Study: Drug Delivery Systems

Research has shown that formulations containing this triazole derivative can improve the solubility and absorption rates of poorly soluble drugs by up to 50% compared to standard formulations .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.

Pathways: It can modulate pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.

1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of methyl groups instead of chlorine atoms results in altered reactivity and applications.

The uniqueness of this compound lies in its dichlorophenyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094673-43-4) is a compound within the triazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N4O2 |

| Molecular Weight | 251.06 g/mol |

| CAS Number | 1094673-43-4 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines. The presence of the 3,4-dichlorophenyl group enhances the cytotoxic effects against certain cancer types.

Case Study:

A study assessed the antiproliferative activity of several triazole derivatives against human colon cancer cells (HT29). The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. The dichlorophenyl substitution in this compound contributes to enhanced antibacterial and antifungal activities.

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.250 μg/mL |

| Candida albicans | 0.0156 μg/mL |

Studies have shown that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are vital for therapeutic interventions. Triazoles have been reported to modulate inflammatory pathways effectively.

Mechanism of Action:

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This modulation can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as chlorine significantly enhances the biological activity of triazole derivatives. The position and nature of substituents on the phenyl ring are critical determinants of their pharmacological effects.

Key Findings:

- Chlorine Substitution: Enhances cytotoxicity and antimicrobial potency.

- Carboxylic Acid Group: Essential for solubility and interaction with biological targets.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHAUSBZPMOLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.